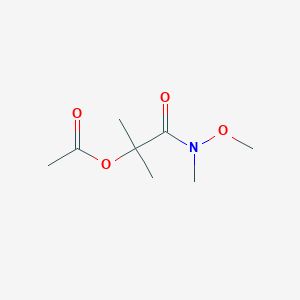
1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the esterification of an appropriate carboxylic acid with an alcohol, followed by the introduction of the methoxy(methyl)amino group. Common reagents used in this process include acetic anhydride, methanol, and methylamine. The reaction is often carried out under acidic or basic conditions to facilitate the esterification and amination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Amberlyst-15 can be used to streamline the process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups, using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amines.
Scientific Research Applications
1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with various molecular targets. The methoxy(methyl)amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active amine component, which can then interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
- 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl butyrate
- 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl formate
Uniqueness: Compared to similar compounds, it may offer different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C8H15NO4/c1-6(10)13-8(2,3)7(11)9(4)12-5/h1-5H3 |
InChI Key |
CNXMBQRWHHFVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















